Cas no 313549-93-8 (3-(4-cyanophenoxy)benzoic acid)
3-(4-cyanophenoxy)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-cyanophenoxy)benzoic acid
-
- Inchi: 1S/C14H9NO3/c15-9-10-4-6-12(7-5-10)18-13-3-1-2-11(8-13)14(16)17/h1-8H,(H,16,17)
- InChI Key: AZKSUIJUHZJOKF-UHFFFAOYSA-N
- SMILES: O(C1C=CC(C#N)=CC=1)C1C=CC=C(C(=O)O)C=1
3-(4-cyanophenoxy)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B431958-25mg |
3-(4-Cyanophenoxy)benzoic Acid |
313549-93-8 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B431958-50mg |
3-(4-Cyanophenoxy)benzoic Acid |
313549-93-8 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B431958-250mg |
3-(4-Cyanophenoxy)benzoic Acid |
313549-93-8 | 250mg |
$ 275.00 | 2022-06-07 | ||
| Enamine | EN300-68915-0.05g |
3-(4-cyanophenoxy)benzoic acid |
313549-93-8 | 95.0% | 0.05g |
$53.0 | 2025-02-19 | |
| Enamine | EN300-68915-0.1g |
3-(4-cyanophenoxy)benzoic acid |
313549-93-8 | 95.0% | 0.1g |
$83.0 | 2025-02-19 | |
| Enamine | EN300-68915-0.25g |
3-(4-cyanophenoxy)benzoic acid |
313549-93-8 | 95.0% | 0.25g |
$116.0 | 2025-02-19 | |
| Enamine | EN300-68915-0.5g |
3-(4-cyanophenoxy)benzoic acid |
313549-93-8 | 95.0% | 0.5g |
$218.0 | 2025-02-19 | |
| Enamine | EN300-68915-1.0g |
3-(4-cyanophenoxy)benzoic acid |
313549-93-8 | 95.0% | 1.0g |
$314.0 | 2025-02-19 | |
| Enamine | EN300-68915-2.5g |
3-(4-cyanophenoxy)benzoic acid |
313549-93-8 | 95.0% | 2.5g |
$614.0 | 2025-02-19 | |
| Enamine | EN300-68915-5.0g |
3-(4-cyanophenoxy)benzoic acid |
313549-93-8 | 95.0% | 5.0g |
$908.0 | 2025-02-19 |
3-(4-cyanophenoxy)benzoic acid Related Literature
-
1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 3-(4-cyanophenoxy)benzoic acid
3-(4-Cyanophenoxy)benzoic Acid: A Comprehensive Overview
3-(4-Cyanophenoxy)benzoic acid, a compound with the CAS number 313549-93-8, is a versatile organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a benzoic acid moiety with a 4-cyanophenoxy group. The benzoic acid core is a fundamental building block in organic synthesis, while the 4-cyanophenoxy substituent introduces electronic and steric effects that enhance its reactivity and applicability in various chemical reactions.
Recent advancements in synthetic chemistry have enabled the precise control of the synthesis of 3-(4-cyanophenoxy)benzoic acid, allowing for tailored modifications to its structure. These modifications have expanded its utility in drug discovery, where it serves as a lead compound for designing bioactive molecules. For instance, studies have shown that this compound exhibits potential anti-inflammatory and antioxidant properties, making it a promising candidate for therapeutic applications.
In the realm of materials science, 3-(4-cyanophenoxy)benzoic acid has been explored as a precursor for the synthesis of advanced materials such as polymers and coordination compounds. Its ability to form hydrogen bonds and participate in π-π interactions makes it an ideal component for constructing supramolecular assemblies. Recent research has demonstrated its use in creating stimuli-responsive materials, which can undergo structural changes in response to external stimuli like light or temperature.
The synthesis of 3-(4-cyanophenoxy)benzoic acid typically involves multi-step processes that combine nucleophilic aromatic substitution and coupling reactions. The introduction of the 4-cyanophenoxy group is often achieved through a Williamson ether synthesis or similar methodologies. These methods ensure high yields and excellent control over the product's purity, which is crucial for its subsequent applications.
One of the most exciting developments involving 3-(4-cyanophenoxy)benzoic acid is its role in drug delivery systems. Researchers have exploited its ability to form stable complexes with metal ions to develop nanocarriers for targeted drug delivery. These nanocarriers offer enhanced biocompatibility and controlled release profiles, making them highly desirable in the field of nanomedicine.
Moreover, 3-(4-cyanophenoxy)benzoic acid has found applications in agrochemicals, where it serves as a building block for designing herbicides and fungicides. Its ability to inhibit key enzymatic pathways in pests and pathogens makes it a valuable asset in sustainable agriculture.
In conclusion, 3-(4-cyanophenoxy)benzoic acid (CAS No: 313549-93-8) is a multifaceted compound with immense potential across various scientific disciplines. Its unique structure, combined with cutting-edge synthetic methodologies and innovative applications, positions it as a key player in advancing modern chemistry and materials science.
313549-93-8 (3-(4-cyanophenoxy)benzoic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)